

Application Notes and Protocols for Cathepsin D and E FRET Substrate Assays

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Compound of Interest

Compound Name: *Cathepsin D and E FRET Substrate*

Cat. No.: *B15495765*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin D and Cathepsin E are aspartic proteases that play crucial roles in various physiological and pathological processes. Cathepsin D is ubiquitously expressed and involved in protein turnover, activation of bioactive proteins, and apoptosis.[1][2] Its dysregulation has been implicated in cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] Cathepsin E is primarily found in immune cells and is essential for the processing of antigens for presentation by MHC class II molecules, a key step in initiating an adaptive immune response.[5][6]

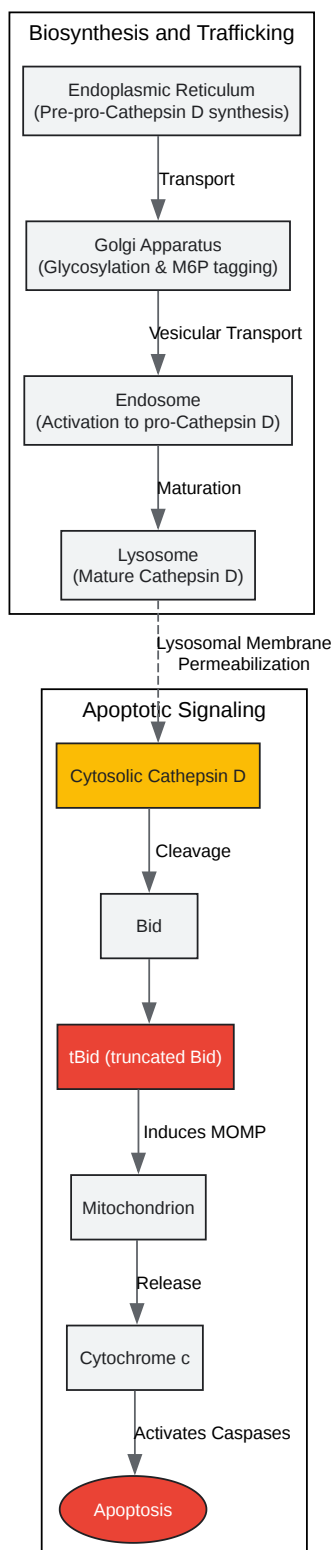
Fluorescence Resonance Energy Transfer (FRET) based assays provide a sensitive and continuous method for measuring the enzymatic activity of Cathepsin D and E.[7] These assays utilize synthetic peptide substrates containing a fluorophore and a quencher pair. In the intact substrate, the close proximity of the pair leads to the quenching of the fluorophore's emission. Upon cleavage of the peptide by the cathepsin, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity. This principle allows for high-throughput screening of potential inhibitors and detailed kinetic analysis.

Signaling and Processing Pathways

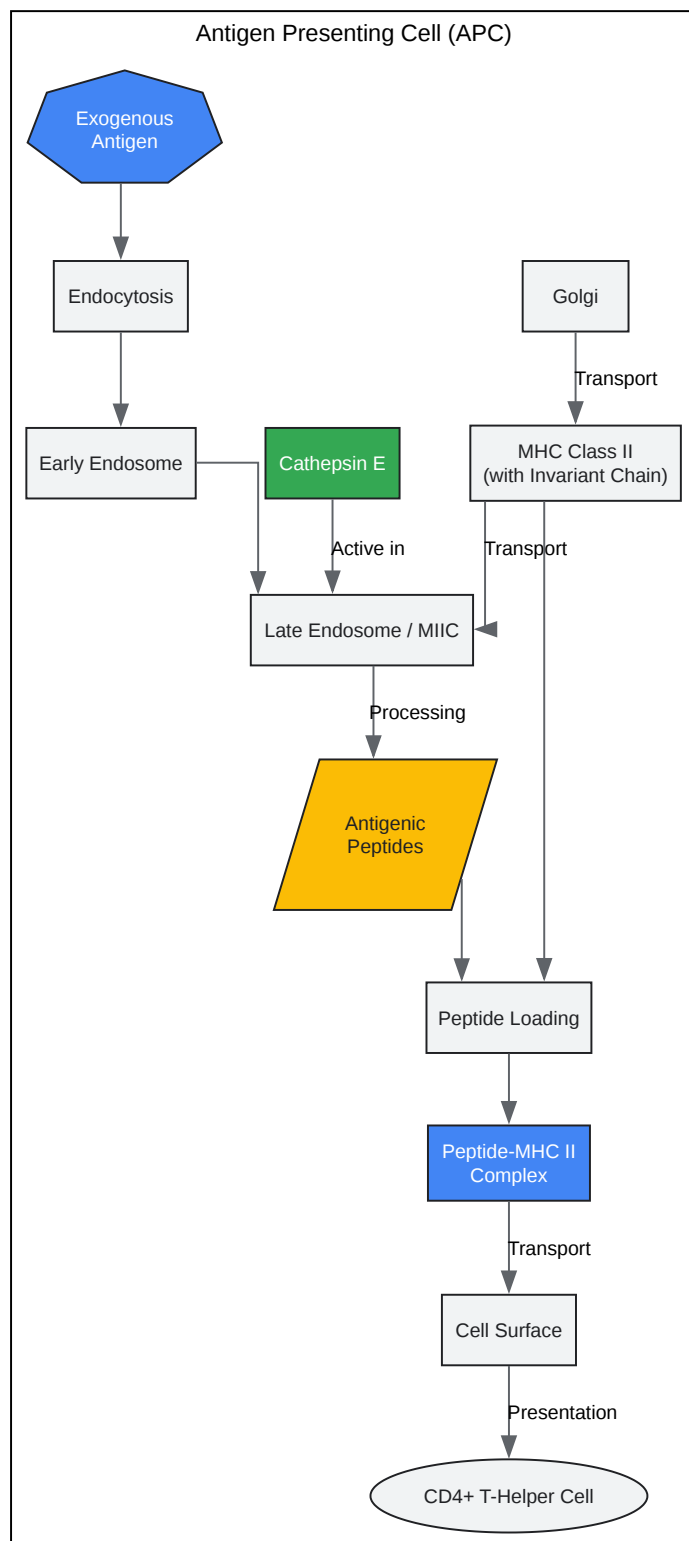
Cathepsin D Biosynthesis and Signaling Pathway

Cathepsin D is synthesized as an inactive pre-proenzyme in the endoplasmic reticulum. After removal of the signal peptide, the resulting procathepsin D is transported to the Golgi apparatus where it is glycosylated and tagged with mannose-6-phosphate for trafficking to the lysosomes. Within the acidic environment of the endosomes and lysosomes, procathepsin D undergoes proteolytic cleavage to become a mature, active enzyme.[2][8] Cathepsin D plays a role in cellular signaling, including apoptosis, where it can cleave Bid, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[9] It is also involved in the degradation of disease-associated proteins like α -synuclein.[10]

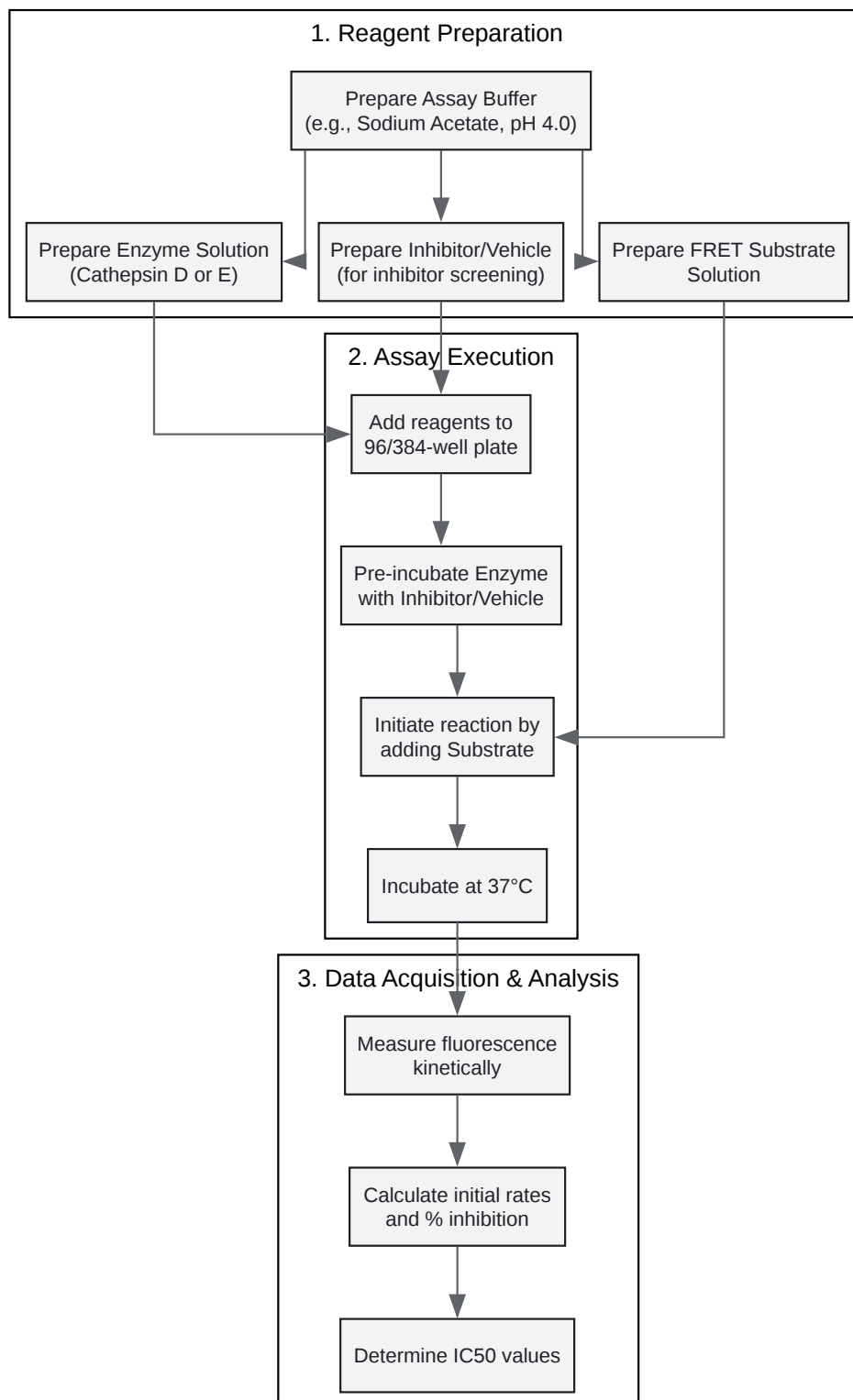
Cathepsin D Biosynthesis and Apoptotic Signaling



Role of Cathepsin E in MHC Class II Antigen Presentation



General FRET Assay Workflow

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